9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)
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Overview
Description
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their photochemical and thermal stability, as well as their excellent hole-transporting abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) typically involves the reaction of 3-fluoro-9H-carbazole with a biphenyl derivative under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices, including OLEDs and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) involves its ability to transport holes efficiently in optoelectronic devices. The compound’s molecular structure allows for effective conjugation and charge transfer, making it an excellent candidate for use in devices that require high charge mobility. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates the movement of charge carriers.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(9-carbazolyl)-1,1’-biphenyl
- 3,6-Dibromocarbazole
- 4-(9H-Carbazol-9-yl)triphenylamine
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) offers enhanced thermal stability and better hole-transporting properties. Its unique structure, which includes both biphenyl and carbazole moieties, provides a balance of rigidity and flexibility, making it suitable for various high-performance applications.
Properties
CAS No. |
602331-44-2 |
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Molecular Formula |
C36H22F2N2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
3-fluoro-9-[4-[4-(3-fluorocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H22F2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |
InChI Key |
RSRPDCLMWBJRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)F)C8=CC=CC=C86)C=CC(=C3)F |
Origin of Product |
United States |
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